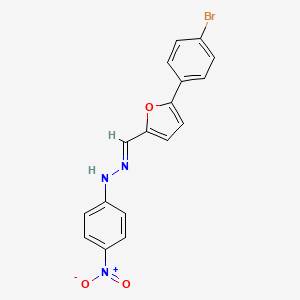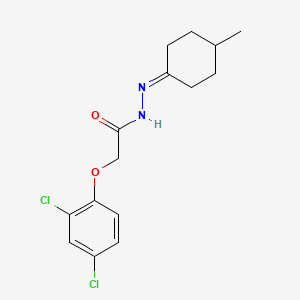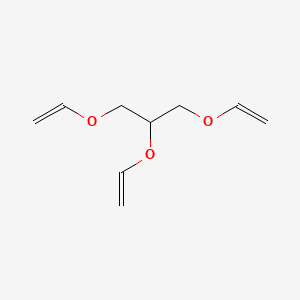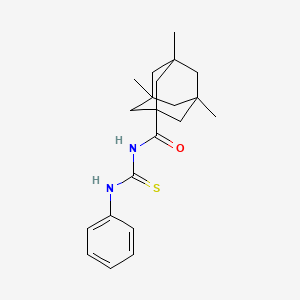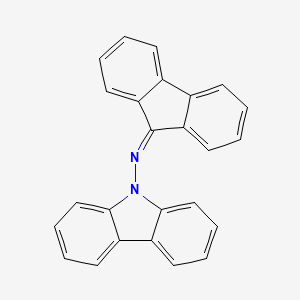![molecular formula C15H12N2O B11703308 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)
4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンは、オキサゾール環とピリジン環の両方を特徴とする複素環式化合物です。この化合物は、潜在的な生物活性と創薬における応用から、医薬品化学の分野で注目されています。
2. 製法
合成経路と反応条件: 4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、塩基の存在下で4-メチルベンゾイルクロリドを2-アミノピリジンと反応させ、その後環化させてオキサゾール環を形成することです .
工業的生産方法: この化合物の工業的生産方法では、収率と純度を最大化するために、反応条件を最適化することがよくあります。 これには、温度、反応時間、および環化プロセスを促進する触媒の使用の制御が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
化学反応の分析
反応の種類: 4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: この化合物は、特にピリジン環で求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
生成される主な生成物:
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたピリジン誘導体の生成.
4. 科学研究への応用
4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンは、科学研究で幅広い用途があります。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性を調査しています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果を探索しています。
科学的研究の応用
4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンの作用機序は、特定の分子標的との相互作用に関与しています。酵素または受容体に結合し、その活性を調節することができます。 正確な経路と標的は、特定の生物学的状況と化合物に加えられた修飾によって異なります .
類似化合物:
- 4-[5-(3-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジン
- 4-[5-(4-クロロフェニル)-1,3-オキサゾール-2-イル]ピリジン
- 4-[5-(4-メトキシフェニル)-1,3-オキサゾール-2-イル]ピリジン
比較: 4-[5-(4-メチルフェニル)-1,3-オキサゾール-2-イル]ピリジンは、生物活性と化学反応性に影響を与える可能性のある4-メチルフェニル基の存在により、独特です。 類似体と比較して、この化合物は、異なる薬物動態特性と結合親和性を示す可能性があり、特定の治療用途に適した候補となっています .
類似化合物との比較
- 4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]pyridine
- 4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]pyridine
- 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridine
Comparison: 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific therapeutic applications .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
5-(4-methylphenyl)-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-11-2-4-12(5-3-11)14-10-17-15(18-14)13-6-8-16-9-7-13/h2-10H,1H3 |
InChIキー |
DKOMHWUGLNQZPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
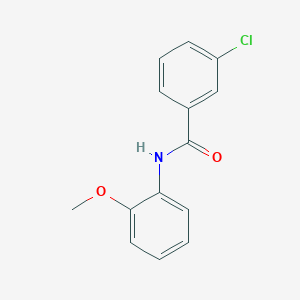
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
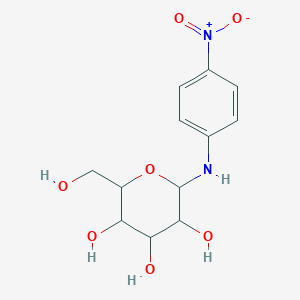
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)

![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
